4-chloro-N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide

Catalog No.
S12062775
CAS No.
M.F
C22H18ClN3O
M. Wt
375.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-N-[7-methyl-2-(4-methylphenyl)imidazo[1,2...

Product Name

4-chloro-N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide

IUPAC Name

4-chloro-N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide

Molecular Formula

C22H18ClN3O

Molecular Weight

375.8 g/mol

InChI

InChI=1S/C22H18ClN3O/c1-14-3-5-16(6-4-14)20-21(26-12-11-15(2)13-19(26)24-20)25-22(27)17-7-9-18(23)10-8-17/h3-13H,1-2H3,(H,25,27)

InChI Key

ZMKJLWPMRBOHAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC(=CC3=N2)C)NC(=O)C4=CC=C(C=C4)Cl

4-chloro-N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide is a complex organic compound characterized by its unique molecular structure, which includes a chloro group and an imidazo[1,2-a]pyridine framework. Its molecular formula is C17H17ClN2C_{17}H_{17}ClN_{2}, and it has a molecular weight of approximately 300.79 g/mol. The compound exhibits significant structural diversity due to the presence of both aromatic and heterocyclic components, which contribute to its potential biological activity and applications in medicinal chemistry.

Typical for amides and heterocycles. Key reactions include:

  • Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, leading to the formation of new derivatives.
  • Reduction Reactions: The imidazo[1,2-a]pyridine moiety may undergo reduction under specific conditions, potentially altering its biological activity.
  • Acylation Reactions: The amide functional group can participate in acylation reactions, which could modify the compound's pharmacological properties.

Research indicates that compounds related to 4-chloro-N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide exhibit various biological activities. These include:

  • Antitumor Activity: Similar compounds have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: Some derivatives possess activity against bacterial and fungal strains.
  • Neuroactive Effects: The imidazo[1,2-a]pyridine structure is often associated with central nervous system effects, suggesting potential use in treating neurological disorders.

Synthesis of 4-chloro-N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide can be achieved through various methods:

  • Starting Materials: Typically involves the reaction of 7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine with benzoyl chloride in the presence of a base such as triethylamine.
  • Halogenation: The introduction of the chloro group can be performed via chlorination of the imidazo compound using reagents like phosphorus pentachloride.
  • Purification: Post-synthesis purification techniques like recrystallization or chromatography are used to isolate the desired compound.

The unique properties of 4-chloro-N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide make it suitable for various applications:

  • Pharmaceutical Development: Potentially used as a lead compound in drug discovery targeting cancer and infectious diseases.
  • Chemical Probes: Utilized in biochemical assays to study specific biological pathways or mechanisms.
  • Material Science: Investigated for incorporation into polymers or coatings due to its chemical stability.

Interaction studies involving this compound focus on its binding affinity to biological targets such as enzymes or receptors. Techniques such as molecular docking simulations and surface plasmon resonance are employed to evaluate:

  • Binding Sites: Identifying specific amino acid residues involved in interactions.
  • Kinetics of Interaction: Assessing how quickly and effectively the compound binds to its target.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 4-chloro-N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide. Below is a comparison highlighting their uniqueness:

Compound NameStructureBiological ActivityUnique Features
7-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridineContains a chloro group on imidazo ringAntitumorLacks benzamide moiety
N,N-Dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamideDimethyl amine substitutionSedativeDifferent amine substitution pattern
ZolpidemRelated sedative-hypnotic drugSleep aidHighly optimized for CNS activity

These compounds illustrate different aspects of biological activity and structural features that distinguish them from 4-chloro-N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide while underscoring its potential as a unique therapeutic agent.

Multi-Step Organic Synthesis Strategies

The synthesis typically begins with constructing the imidazo[1,2-a]pyridine core, followed by sequential functionalization. A proven approach involves:

  • Core Formation: Reacting 2-amino-5-methylpyridine with 4-methylacetophenone under iodine catalysis (20 mol%) in aqueous medium yields 7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine. Ultrasonication (30 min, room temperature) enhances reaction efficiency, achieving 96% yield by accelerating mass transfer and reducing activation energy.
  • Chlorination: Electrophilic chlorination at position 3 using N-chlorosuccinimide (NCS) in dichloromethane introduces the reactive chlorine substituent.
  • Benzamide Coupling: Treating the chlorinated intermediate with 4-chlorobenzoyl chloride in tetrahydrofuran (THF) under inert atmosphere completes the synthesis.

This sequence avoids racemization risks observed in analogous phenanthroindolizidine systems, while maintaining regiochemical control.

Catalytic Systems for Imidazo[1,2-a]Pyridine Core Formation

Catalyst selection critically impacts yield and sustainability:

CatalystSolventTemp (°C)Time (min)Yield (%)
Molecular I₂H₂O253096
Rh(III)DCE8012082
Metal-freeEtOH7824075

Iodine emerges as the superior catalyst due to its dual role as Lewis acid and oxidant, facilitating both cyclocondensation and aromatization. The Rh(III) system, while effective for late-stage functionalization, proves less efficient for core synthesis.

Regioselective Functionalization Approaches

Achieving the 3-benzamide substituent demands precise regiocontrol:

  • Directed C-H Activation: Installing a transient N-methoxyamide directing group enables rhodium-catalyzed C-3 functionalization (TOF = 12 h⁻¹). This strategy avoids competing reactions at C-5/C-7 positions observed in radical pathways.
  • Protecting Group Strategy: Temporarily protecting the 7-methyl group with tert-butyldimethylsilyl (TBS) ether permits selective chlorination at C-3 (91% yield), later deprotected under acidic conditions.

Comparative studies show directed C-H activation reduces step count versus traditional protection/deprotection sequences.

Solvent and Temperature Optimization in Benzamide Coupling

Benzamide installation exhibits pronounced solvent dependence:

SolventDielectric ConstantYield (%)Byproducts (%)
THF7.5885
DMF36.77618
H₂O80.13245

THF optimally balances nucleophilicity (Kamlet-Taft β = 0.55) and aprotic character, minimizing hydrolysis of 4-chlorobenzoyl chloride. Temperature studies reveal an Arrhenius activation energy (Eₐ) of 58.2 kJ/mol, with optimal conversion at 0°C to suppress thermal degradation.

XLogP3

5.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

375.1138399 g/mol

Monoisotopic Mass

375.1138399 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-08-09

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